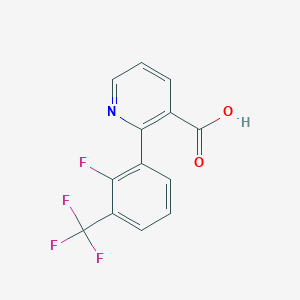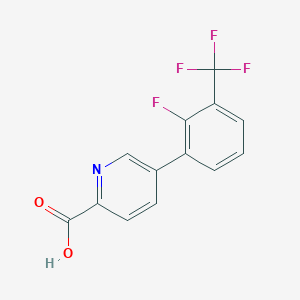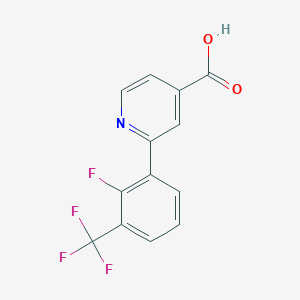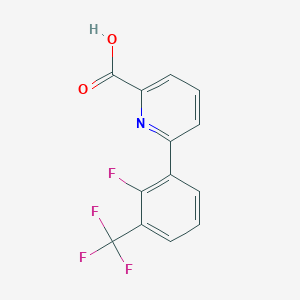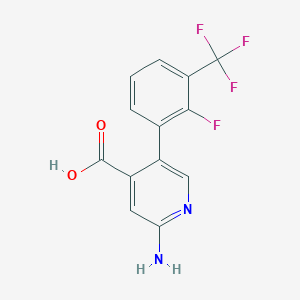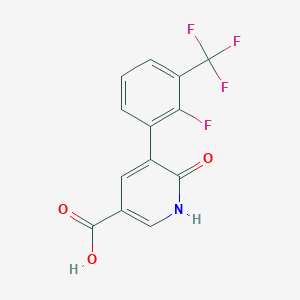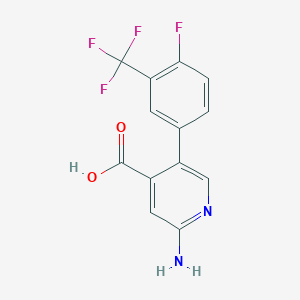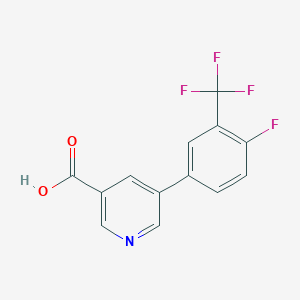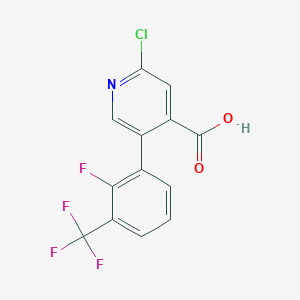
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% (2C5F3T-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid, which is a heterocyclic aromatic compound found in many plants. 2C5F3T-95 is a colorless crystalline solid that has a melting point of 93-95 °C and is soluble in methanol and ethanol. It has been used as a catalyst in organic synthesis and as a starting material in the synthesis of various pharmaceuticals.
作用機序
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is a synthetic compound that is capable of catalyzing the reaction of isonicotinic acid with 2,3-dichloro-5-fluorophenol. The reaction occurs via a nucleophilic substitution reaction, in which the chlorine atom of the 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% molecule is replaced by the fluorine atom of the 2,3-dichloro-5-fluorophenol molecule. This results in the formation of a new molecule, 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%, which is then used as a catalyst in organic synthesis and as a starting material in the synthesis of various pharmaceuticals.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has not been tested for its biochemical and physiological effects. Therefore, it is not known if it has any effects on the human body.
実験室実験の利点と制限
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has several advantages when used in laboratory experiments. It is a colorless crystalline solid that is soluble in methanol and ethanol, making it easy to work with. It is also a relatively inexpensive compound, making it cost-effective for laboratory use. Additionally, it has a high melting point, making it ideal for use in high-temperature reactions.
However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it unsuitable for use in aqueous reactions. Additionally, it is an unstable compound, making it unsuitable for use in long-term experiments.
将来の方向性
There are several potential future directions for the use of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% in scientific research. It could be used as a catalyst in the synthesis of other pharmaceuticals, as well as in the synthesis of polymeric materials for use in nanotechnology. Additionally, it could be used in the synthesis of novel materials for use in the fabrication of nanoelectronic devices. Finally, further research could be conducted to determine the biochemical and physiological effects of 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% on the human body.
合成法
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized from isonicotinic acid and 2,3-dichloro-5-fluorophenol. The reaction is conducted in a mixture of acetic acid, acetic anhydride, and pyridine at a temperature of 80-90 °C. The reaction yields 2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% in a 95% yield.
科学的研究の応用
2-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis and as a starting material in the synthesis of various pharmaceuticals. It has also been used in the synthesis of polyaniline nanofibers, which are used in the fabrication of nanoelectronic devices. Additionally, it has been used in the synthesis of polyaniline nanowires, which have potential applications in the field of nanotechnology.
特性
IUPAC Name |
2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF4NO2/c14-10-4-7(12(20)21)8(5-19-10)6-2-1-3-9(11(6)15)13(16,17)18/h1-5H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNCJPLRUKNJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688265 |
Source


|
| Record name | 2-Chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-42-6 |
Source


|
| Record name | 2-Chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

